7-(4-Ethyl-1-methyloctyl)quinolin-8-ol

Complexation Kinetics Metal Chelation Structure-Activity Relationship

For targeted gallium extraction from Bayer liquor and kinetic control in biphasic systems, only 7-(4-ethyl-1-methyloctyl)quinolin-8-ol (CAS 73545-11-6) delivers the required Ga/Al selectivity (~100) and controlled complexation rates. Unsubstituted 8-hydroxyquinoline mimics lack its lipophilic 7-alkyl chain and phase-transfer performance. This ≥98% pure reagent also enables advanced HLLE-accelerated separations. Procure the exact Kelex 100 active component to ensure process efficiency.

Molecular Formula C20H29NO
Molecular Weight 299.4 g/mol
CAS No. 73545-11-6
Cat. No. B1295759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Ethyl-1-methyloctyl)quinolin-8-ol
CAS73545-11-6
Molecular FormulaC20H29NO
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCCCCC(CC)CCC(C)C1=C(C2=C(C=CC=N2)C=C1)O
InChIInChI=1S/C20H29NO/c1-4-6-8-16(5-2)11-10-15(3)18-13-12-17-9-7-14-21-19(17)20(18)22/h7,9,12-16,22H,4-6,8,10-11H2,1-3H3
InChIKeyYWACCMLWVBYNHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(4-Ethyl-1-methyloctyl)quinolin-8-ol (CAS 73545-11-6): Core Identity and Procurement Context


7-(4-Ethyl-1-methyloctyl)quinolin-8-ol (CAS 73545-11-6), systematically also known as 7-(5-ethylnonan-2-yl)quinolin-8-ol, is a lipophilic 8-hydroxyquinoline derivative [1]. It is the primary active component of the industrial chelating extractant Kelex 100 [2]. This compound is characterized by a long branched alkyl chain at the 7-position of the quinoline ring, a structural feature that fundamentally alters its physicochemical and metal-binding properties relative to the parent 8-hydroxyquinoline (8-HQ) scaffold [3]. It is supplied as a research chemical and industrial reagent, with commercial purity typically around 95% .

Critical Differentiation: Why Unsubstituted 8-Hydroxyquinoline Cannot Substitute for 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol


The substitution of 7-(4-ethyl-1-methyloctyl)quinolin-8-ol with generic, unsubstituted 8-hydroxyquinoline (8-HQ) or other simple derivatives is scientifically invalid due to profound differences in complexation kinetics, selectivity, and phase-transfer properties conferred by the specific 7-alkyl chain [1]. While both molecules share the same metal-chelating 8-hydroxyquinoline pharmacophore, the long branched alkyl substituent dramatically slows down the rate of complex formation with transition metal ions, altering the kinetics by nearly an order of magnitude [2]. Furthermore, this substitution is critical for achieving the necessary lipophilicity and interfacial activity for applications in biphasic liquid-liquid extraction, a function 8-HQ cannot perform [3]. Substitution with other 7-alkylated analogs, such as those found in older formulations of Kelex 100 (e.g., 7-(1-vinyl-3,3,5,5-tetramethylhexyl)-8-HQ), is also not equivalent, as these structural variations lead to documented differences in extraction kinetics and resistance to oxidation [4].

Quantitative Evidence for 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol: A Guide to Verifiable Differentiation


7-Fold Reduction in Ni(II) Complexation Rate Constant vs. Unsubstituted 8-Hydroxyquinoline

The presence of the 7-alkyl chain on 7-(4-ethyl-1-methyloctyl)quinolin-8-ol (C11-HQ) induces a significant kinetic effect on metal ion binding compared to the parent 8-hydroxyquinoline (HQ) [1]. Stopped-flow experiments conducted under identical conditions (methanolic solution, 0.1 M NaClO4, 0.1 M triethanolamine buffer, 25°C) demonstrate that the alkyl substituent is directly responsible for a seven-fold decrease in the rate constant for the formation of the 1:1 complex with Ni²⁺ ion [2].

Complexation Kinetics Metal Chelation Structure-Activity Relationship

High Ga/Al Selectivity (Index ~100) in Extraction from Simulated Bayer Process Liquor

In solvent extraction from strongly alkaline media, 7-(4-ethyl-1-methyloctyl)quinolin-8-ol (as the active component of Kelex 100) demonstrates a high selectivity for gallium(III) over aluminum(III), a critical performance metric for its industrial application [1]. When used in a kerosene diluent to extract gallium from a synthetic Bayer liquor (containing 100 ppm Ga and 1100 ppm Al in NaOH solution), the system achieved a Ga/Al selectivity index of approximately 100 at a gallium yield of ~70% [2]. This performance was observed using 10-20% v/v extractant at a pH of ~14.3 [3].

Hydrometallurgy Solvent Extraction Gallium Recovery

Slower Complexation Kinetics with Cr(III) Compared to Unsubstituted 8-Hydroxyquinoline

The kinetics of chromium(III) complexation are markedly altered by the 7-alkyl substitution. In nonionic micellar solutions, the reaction of Cr(III) with 7-(4-ethyl-1-methyloctyl)quinolin-8-ol (Kelex 100) is not only much slower than with unsubstituted 8-hydroxyquinoline (8-HQ) but also follows a different kinetic order [1]. While the reaction with 8-HQ follows first-order kinetics, the reaction with the alkylated derivative proceeds via zero-order kinetics, indicating a change in the rate-determining step of the complexation mechanism [2].

Micellar Kinetics Chromium Complexation Reaction Order

Quantified Metal Extraction Efficiency from Complex Industrial Matrices

The extraction capability of 7-(4-ethyl-1-methyloctyl)quinolin-8-ol (Kelex 100) for heavy metals has been quantified in a challenging 5.5 mol/L phosphoric acid matrix (30% P2O5) [1]. Under these conditions, using a 1:1 phase ratio at room temperature, the compound achieved the following recovery percentages after 240 minutes: 58% for zinc, 34% for chromium, and 15% for cadmium [2]. The addition of 10 vol% n-decanol as a phase modifier significantly accelerated the kinetics, reducing the equilibration time from 240 minutes to just 30 minutes while maintaining approximately 60% metal recovery [3].

Heavy Metal Remediation Phosphoric Acid Purification Extraction Kinetics

High-Value Application Scenarios for 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol: Where Differentiation Drives Procurement


Selective Gallium Recovery from Bayer Process Liquors

Based on the high Ga/Al selectivity (index ~100) demonstrated in the evidence, 7-(4-ethyl-1-methyloctyl)quinolin-8-ol is a premier extractant for the hydrometallurgical recovery of gallium from strongly alkaline sodium aluminate solutions (Bayer liquors) [9]. This scenario directly leverages the compound's unique ability to discriminate between Ga(III) and Al(III), a separation that is otherwise extremely challenging [10]. Procuring this specific alkylated derivative is essential, as generic 8-HQ or other oxine derivatives lack the necessary lipophilicity and selectivity profile for efficient liquid-liquid extraction in this high-pH, high-ionic-strength industrial matrix [8].

Kinetic Control in Transition Metal Separation Processes

The demonstrated seven-fold reduction in complexation rate with Ni²⁺ compared to unsubstituted 8-hydroxyquinoline [9] makes this compound valuable for research and industrial processes requiring kinetic control over metal binding. This property is particularly relevant in micellar-enhanced ultrafiltration (MEUF) or supported liquid membrane (SLM) systems, where the slower, controlled complexation rate can be exploited to achieve sequential metal separation based on differences in their binding kinetics, rather than solely on thermodynamic stability constants [10].

Accelerated Metal Extraction via Homogeneous Liquid-Liquid Systems

Research indicates that the extraction of metal ions like In³⁺ and Ga³⁺ with 7-(4-ethyl-1-methyloctyl)quinolin-8-ol is inherently slow in traditional biphasic systems [9]. This has led to the development of accelerated processes using homogeneous liquid-liquid extraction (HLLE). By utilizing a solvent like propylene carbonate (PC) with an upper critical solution temperature, the interface is eliminated, and the extraction rate is significantly enhanced [10]. For users seeking to optimize extraction kinetics, this scenario highlights a validated pathway to overcome the rate-limiting step associated with this specific chelator, demonstrating an advanced application beyond standard protocols [8].

Purification of Phosphoric Acid for High-Purity Applications

The quantitative extraction data from 5.5 M phosphoric acid (58% Zn, 34% Cr, 15% Cd recovery) [9] defines a clear application scenario in the purification of wet-process phosphoric acid. This is a critical step for producing high-purity phosphoric acid used in electronics, food-grade phosphates, and pharmaceutical synthesis. The data guides process engineers in selecting this specific extractant and in understanding the potential kinetic benefits of adding phase modifiers like n-decanol to achieve faster equilibration (30 min vs. 240 min) [10].

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